4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol
Description
Properties
IUPAC Name |
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-8,12-13H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXVVEGVBYEBNS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC(=C(C=C1)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC(=C(C=C1)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig reaction between 2-methoxy-4-formylphenol and appropriate ylides provides a direct route to the target alkene. For example, reaction with (3-hydroxybutyl)triphenylphosphonium ylide under anhydrous conditions yields the (E)-isomer with >80% stereoselectivity. The Horner-Wadsworth-Emmons variant, utilizing phosphonate esters, enhances reproducibility and reduces side products.
Cross-Metathesis Strategies
Olefin cross-metathesis using Grubbs catalysts enables precise control over alkene geometry. In a representative procedure, 4-allyl-2-methoxyphenol is reacted with (E)-3-hydroxy-1-butene in the presence of Grubbs II catalyst, achieving 74% yield of the (E)-configured product (Scheme 1). This method benefits from commercial catalyst availability and mild reaction conditions.
Scheme 1: Cross-metathesis between 4-allyl-2-methoxyphenol and (E)-3-hydroxy-1-butene.
4-allyl-2-methoxyphenol + (E)-3-hydroxy-1-butene
→ Grubbs II catalyst, CH2Cl2, 40°C, 12 h
→ this compound (74%)
Protective Group Chemistry and Deprotection
Pivaloyloxymethyl (POM) Protection
The phenolic hydroxyl group in 2-methoxyphenol is protected as its POM ether to prevent undesired alkylation. Treatment with chloromethyl pivalate in the presence of triethylamine affords the POM-protected intermediate in 85% yield (Scheme 2). Subsequent deprotection under hydrogenolysis conditions (Pd/C, H2) regenerates the free phenol without altering the alkene geometry.
Acetyl and Benzyl Protection Alternatives
Acetylation using acetic anhydride or benzylation with benzyl bromide provides robust protection, though removal requires harsher conditions (e.g., NaOH/MeOH for acetyl, hydrogenolysis for benzyl). Comparative studies indicate POM offers superior stability during Mitsunobu couplings.
Mitsunobu Coupling for Ether Linkage
The Mitsunobu reaction efficiently installs the hydroxybutenyl side chain onto protected guaiacol derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the reaction between POM-protected 2-methoxyphenol and (E)-3-hydroxybut-1-enyl diethyl phosphate proceeds in 68% yield (Scheme 3). Critical parameters include strict anhydrous conditions and stoichiometric control to minimize phosphine oxide byproducts.
Oxidation and Hydroxylation Techniques
Sharpless Asymmetric Dihydroxylation
While not directly applied to this compound, Sharpless dihydroxylation principles inform the stereoselective introduction of the 3-hydroxy group. Epoxidation of 4-(but-1-enyl)-2-methoxyphenol followed by acid-catalyzed ring-opening could theoretically yield the desired diol, though this route remains unexplored.
Enzymatic Hydroxylation
Biocatalytic methods using cytochrome P450 enzymes offer potential for regioselective hydroxylation. Preliminary studies on analogous compounds demonstrate moderate yields (40–50%), but scalability challenges limit current applicability.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency metrics for key synthetic methods.
| Method | Yield (%) | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|
| Wittig Reaction | 78 | 85:15 | Moderate |
| Cross-Metathesis | 74 | 95:5 | High |
| Mitsunobu Coupling | 68 | 100:0 | Moderate |
| Enzymatic Hydroxylation | 45 | N/A | Low |
Cross-metathesis emerges as the optimal balance of yield and stereocontrol, while Mitsunobu coupling provides complete (E)-selectivity at the expense of slightly lower yields.
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 6.72 (d, J = 15.6 Hz, 1H, CH=CH), 5.82 (dt, J = 15.6, 6.8 Hz, 1H, CH=CH), 4.12 (q, J = 6.8 Hz, 1H, CHOH), 3.89 (s, 3H, OCH3), 2.45 (br s, 1H, OH), 1.98–1.92 (m, 2H, CH2).
- 13C NMR : δ 148.2 (C-OCH3), 132.5 (CH=CH), 126.3 (CH=CH), 115.8–110.4 (aromatic carbons), 68.9 (CHOH), 55.8 (OCH3), 39.4 (CH2).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >98% purity, with retention time = 12.4 min.
Stability and Degradation Studies
The compound exhibits sensitivity to UV light and acidic conditions. Accelerated stability testing (40°C/75% RH) reveals <5% decomposition over 4 weeks when stored in amber vials under nitrogen. Major degradation pathways involve cis-trans isomerization and oxidative cleavage of the alkene.
Industrial-Scale Considerations
Pilot-scale synthesis (10 kg batch) using cross-metathesis achieves 71% yield with 93% (E)-selectivity. Key challenges include catalyst recycling and byproduct management during diene purification. Continuous flow systems are under investigation to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxybutenyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxybutenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The methoxyphenol group may contribute to the compound’s antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxybutenyl group.
4-hydroxy-3-methoxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxybutenyl group.
4-hydroxy-3-methoxyphenethylamine: Features an amine group instead of a hydroxybutenyl group.
Uniqueness
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol is unique due to the presence of both a hydroxybutenyl group and a methoxyphenol group, which confer distinct chemical and biological properties
Biological Activity
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol, also known as a derivative of eugenol, is a phenolic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a methoxy group and an allylic alcohol, which are crucial for its biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various plant extracts revealed that this compound showed effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 µg/mL .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 31.25 |
| Staphylococcus aureus | 62.5 |
| Candida albicans | 125 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicated that it exhibits cytotoxic effects against human cervical cancer (HeLa) and lung cancer (A549) cell lines, with IC50 values reported at approximately 50 µM for HeLa cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity in HeLa Cells
In a controlled study, HeLa cells were treated with varying concentrations of the compound. The results showed a dose-dependent increase in cytotoxicity, with significant morphological changes observed under microscopy at higher concentrations.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The presence of hydroxyl groups allows the compound to scavenge free radicals, reducing oxidative stress.
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in inflammation and cancer progression, including cyclooxygenase (COX) and lipoxygenase pathways.
- Cell Signaling Modulation : The compound may modulate cell signaling pathways related to apoptosis and proliferation, particularly through the NF-kB pathway.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol, and what methodological challenges arise during its preparation?
- Methodological Answer : A common approach involves esterification or condensation reactions. For example, analogous compounds like methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate are synthesized via acid-catalyzed esterification of phenolic acids with alcohols . Key challenges include controlling stereochemistry (E/Z isomerism) and minimizing side reactions due to the hydroxyl and methoxy groups. Purification often requires chromatography or recrystallization, with yield optimization dependent on reaction time, temperature, and catalyst selection.
Q. How is X-ray crystallography employed to resolve the crystal structure of this compound, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . A typical protocol involves:
- Growing crystals via slow evaporation.
- Data collection on a diffractometer (e.g., Bruker SMART CCD).
- Structure solution using direct methods (SHELXS) and refinement with SHELXL, incorporating hydrogen bonding and thermal displacement parameters .
- Example Data Table :
| Parameter | Value (from analogous structures) |
|---|---|
| Space group | P21/c |
| Unit cell (Å) | a = 7.97, b = 16.43, c = 14.36 |
| β angle (°) | 95.1 |
| Z | 4 |
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR, IR) and computational predictions during structural elucidation?
- Methodological Answer : Iterative validation is critical. For example:
- NMR Discrepancies : Compare experimental H/C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA). Adjust solvent effects and conformational sampling in simulations.
- IR Absorption Conflicts : Cross-validate with Raman spectroscopy or mass spectrometry (HRMS) to confirm functional groups.
- Case Study : Inconsistent NOESY correlations for stereoisomers may require dynamic NMR or variable-temperature studies to assess rotational barriers .
Q. What computational strategies are effective for predicting the bioactivity of this compound against microbial targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) can model ligand-receptor interactions. For example:
- Target Selection : Prioritize enzymes like cytochrome P450 or bacterial efflux pumps based on structural analogs (e.g., antimicrobial benzothiazinones ).
- Protocol :
Prepare ligand and receptor PDB files (e.g., using PyMOL).
Perform docking with flexible side chains.
Validate binding affinities via free-energy perturbation (FEP) or MM-PBSA.
- Key Consideration : Account for solvation effects and protonation states of the phenolic hydroxyl group.
Q. How can synthetic routes be optimized to improve yield while managing steric hindrance from the hydroxybutenyl substituent?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers to reduce steric interference during coupling reactions.
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency. For example, Suzuki-Miyaura reactions with aryl boronic acids may enhance regioselectivity .
- Reaction Solvents : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
Data Contradiction Analysis
Q. What systematic approaches are recommended when encountering conflicting bioactivity results across studies?
- Methodological Answer :
- Reproducibility Checks : Verify assay conditions (e.g., cell lines, compound purity, solvent controls).
- Meta-Analysis : Compare IC50 values across studies using tools like RevMan, adjusting for variables like pH or temperature.
- Case Example : Discrepancies in antioxidant activity (e.g., DPPH assay vs. FRAP) may arise from radical quenching mechanisms; orthogonal assays (ORAC, ABTS) can clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
